

Application Notes and Protocols for Intraperitoneal Injection of SIRT1 Activator SRT1720

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Compound of Interest

Compound Name: *SIRT1 Activator 3*

Cat. No.: *B057250*

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Introduction

Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase that is a key regulator of cellular metabolism, stress resistance, and aging. The activation of SIRT1 is a promising therapeutic strategy for a variety of age-related and metabolic diseases. Small molecule SIRT1 activators, such as the synthetic compound SRT1720, have been extensively investigated in preclinical models to assess their therapeutic potential.^[1] These application notes provide detailed protocols for the intraperitoneal (i.p.) injection of SRT1720 in murine models, a common route for administering this compound in in vivo efficacy studies.

SRT1720 is a selective and potent activator of SIRT1, with approximately 1000-fold greater potency than resveratrol.^[2] It has been shown to have beneficial effects in various disease models, including those for metabolic disorders, inflammation, and neurodegenerative diseases. The protocols and data presented herein are curated from a range of preclinical research to provide a comprehensive resource for investigators.

Data Presentation: In Vivo Efficacy of SRT1720 via Intraperitoneal Injection

The following tables summarize quantitative data from key in vivo studies utilizing intraperitoneal injection of SRT1720 across different mouse models.

Animal Model	Dosage Regimen	Vehicle	Treatment Duration	Key Efficacy Endpoints	Outcome	Reference
C57BL/6J mice with induced fulminant hepatitis	5, 10, 20 mg/kg	10% DMSO in edible oil	Single injection	Reduced plasma ALT and AST levels, decreased inflammatory cytokines	Significant hepatoprotective effects	[2]
Male BALB/c mice with LPS-induced depressive-like behaviors	50 mg/kg	Sterile saline	Single pre-treatment	Reduced immobility time in forced swim test, increased sucrose preference	Antidepressant-like effects	[3]
C57BL/6 male mice with surgically induced osteoarthritis	25 mg/kg	0.2% DMSO in isotonic saline	Twice weekly	Reduced OARSI scores, decreased cartilage degradation markers (MMP-13, ADAMTS-5)	Attenuated osteoarthritis progression	[4]
Male B6D2F1 mice (aged)	100 mg/kg	Not specified	4 weeks	Improved endothelium-dependent dilation, reduced	Reversed age-related vascular endothelial dysfunction	[5]

				aortic superoxide production		
Mice with Klebsiella pneumonia e-induced pneumose psis	20 mg/kg	10% DMSO in normal saline	Injections at time of infection and 24h post- infection	Reduced lung pathology scores, decreased bacterial disseminati on	Improved outcome in pneumose psis	[6]
Mice with intestinal ischemia- reperfusion injury	20 mg/kg	10% DMSO in normal saline	Single injection at reperfusion	Increased mitochondr ial biogenesis markers, reduced gut inflammatio n	Protected against organ injury	[7]

Experimental Protocols

Preparation of SRT1720 for Intraperitoneal Injection

Materials:

- SRT1720 powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Normal saline (0.9% NaCl), sterile

- Sterile microcentrifuge tubes
- Sterile syringes and needles

Protocol 1: DMSO and Edible Oil Formulation[2]

This formulation is suitable for studies where a lipid-based vehicle is acceptable.

- Prepare a stock solution of SRT1720 in DMSO. For example, dissolve SRT1720 in DMSO to a concentration of 38 mg/mL.
- For a final injection volume of 200 μ L at a dose of 20 mg/kg for a 25g mouse (requiring 0.5 mg of SRT1720), dilute the stock solution in sterile edible oil.
- Ensure the final concentration of DMSO is 10% or less of the total injection volume to minimize toxicity.
- Vortex the solution thoroughly to ensure homogeneity. Prepare fresh on the day of use.

Protocol 2: Multi-component Aqueous Formulation[8]

This formulation is designed to improve the solubility of hydrophobic compounds like SRT1720 in an aqueous-based vehicle.

- Prepare a stock solution of SRT1720 in DMSO (e.g., 20.8 mg/mL).
- To prepare a 1 mL working solution, sequentially add and mix the following components:
 - 400 μ L PEG300
 - 100 μ L of SRT1720 DMSO stock solution
 - 50 μ L Tween-80
 - 450 μ L sterile saline
- Vortex thoroughly until a clear, homogenous solution is formed. This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

- Prepare this working solution fresh on the day of injection.

Intraperitoneal Injection Procedure in Mice

Materials:

- Prepared SRT1720 solution
- Mouse restraint device (optional)
- 25-27 gauge needles with appropriate syringe (e.g., 1 mL)
- 70% ethanol wipes

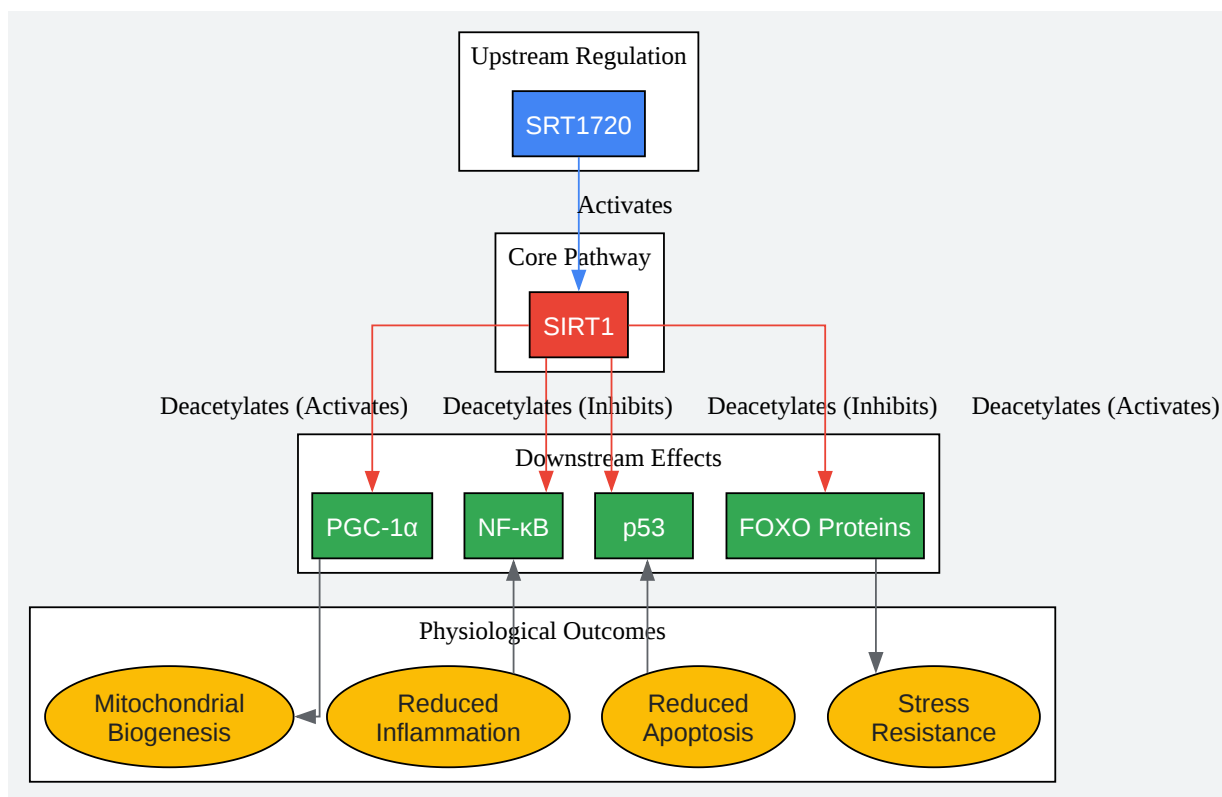
Procedure:

- **Animal Restraint:** Securely restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or with a suitable restraint device.
- **Injection Site Identification:** Position the mouse on its back with its head tilted slightly downwards. The ideal injection site is in the lower right abdominal quadrant to avoid the cecum, bladder, and other vital organs.
- **Aseptic Technique:** Swab the injection site with a 70% ethanol wipe and allow it to dry.
- **Injection:** Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity. Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
- **Administration:** If aspiration is clear, slowly and steadily inject the SRT1720 solution.
- **Withdrawal and Monitoring:** Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions post-injection.

Mandatory Visualizations

SIRT1 Signaling Pathway

The activation of SIRT1 by compounds like SRT1720 initiates a cascade of downstream signaling events that contribute to its diverse physiological effects. SIRT1 deacetylates a variety of protein substrates, thereby modulating their activity.[9] Key targets include PGC-1 α , NF- κ B, p53, and FOXO transcription factors.[9][10]

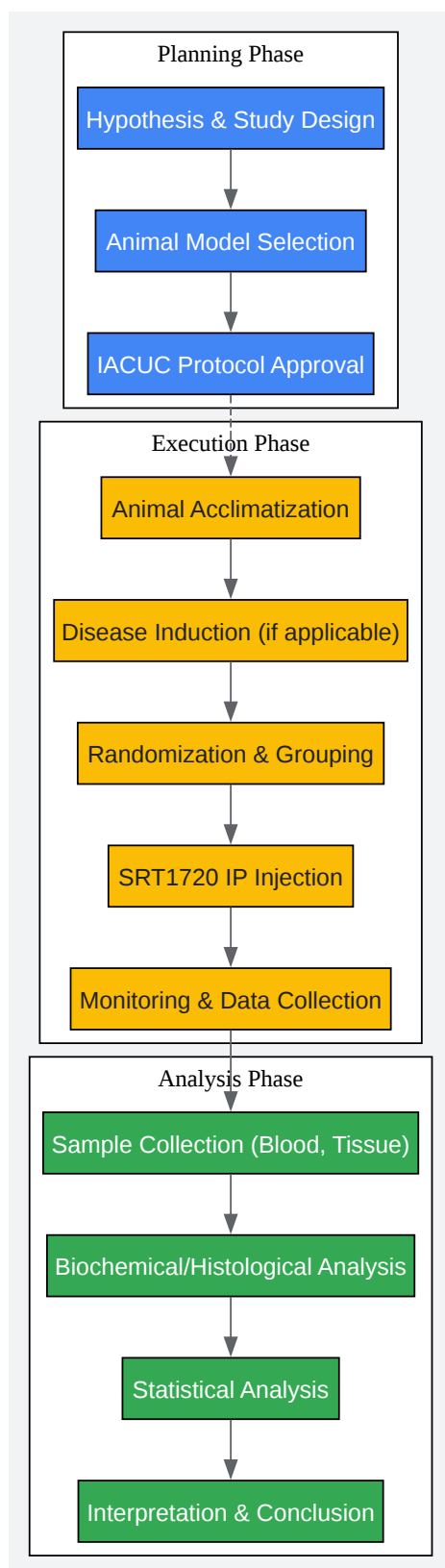


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Caption: SIRT1 signaling pathway activated by SRT1720.

Experimental Workflow for In Vivo Efficacy Study

A typical in vivo efficacy study involves several key stages, from initial planning and animal model selection to data analysis and interpretation.



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Caption: General experimental workflow for an in vivo study.

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